molecular formula C20H21N3O B4313881 5-(2-METHOXYPHENYL)-2,7,9-TRIMETHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE

5-(2-METHOXYPHENYL)-2,7,9-TRIMETHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE

Cat. No.: B4313881
M. Wt: 319.4 g/mol
InChI Key: GPYXHIADJFPFMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-METHOXYPHENYL)-2,7,9-TRIMETHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE is a heterocyclic compound that belongs to the class of pyrazoloquinazolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound features a fused ring system that includes a pyrazole ring and a quinazoline ring, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-METHOXYPHENYL)-2,7,9-TRIMETHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For example, the reaction of substituted 1-(2-halophenyl)-3-alkylprop-2-yn-1-ones with hydrazine hydrochloride and amidine hydrochlorides under mild conditions can yield the desired pyrazoloquinazoline .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process. The scalability of the synthesis process is crucial for industrial applications, and continuous flow methods may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-(2-METHOXYPHENYL)-2,7,9-TRIMETHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the fused ring system.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents to the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can introduce various functional groups to the aromatic rings, enhancing the compound’s biological activity.

Scientific Research Applications

5-(2-METHOXYPHENYL)-2,7,9-TRIMETHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-(2-METHOXYPHENYL)-2,7,9-TRIMETHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating biological pathways involved in disease processes. For example, it may inhibit tyrosine kinases or other signaling molecules, leading to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 5-phenyl-2,7,9-trimethyl-5,6-dihydropyrazolo[1,5-c]quinazoline
  • 5-(4-chlorophenyl)-2,7,9-trimethyl-5,6-dihydropyrazolo[1,5-c]quinazoline
  • 5-(4-methoxyphenyl)-2,7,9-trimethyl-5,6-dihydropyrazolo[1,5-c]quinazoline

Uniqueness

5-(2-METHOXYPHENYL)-2,7,9-TRIMETHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE is unique due to the presence of the 2-methoxyphenyl group, which may enhance its biological activity and selectivity compared to other similar compounds. This structural feature can influence the compound’s interaction with molecular targets, potentially leading to improved therapeutic efficacy.

Properties

IUPAC Name

5-(2-methoxyphenyl)-2,7,9-trimethyl-5,6-dihydropyrazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c1-12-9-13(2)19-16(10-12)17-11-14(3)22-23(17)20(21-19)15-7-5-6-8-18(15)24-4/h5-11,20-21H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYXHIADJFPFMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C3=CC(=NN3C(N2)C4=CC=CC=C4OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-METHOXYPHENYL)-2,7,9-TRIMETHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE
Reactant of Route 2
5-(2-METHOXYPHENYL)-2,7,9-TRIMETHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE
Reactant of Route 3
5-(2-METHOXYPHENYL)-2,7,9-TRIMETHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE
Reactant of Route 4
5-(2-METHOXYPHENYL)-2,7,9-TRIMETHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE
Reactant of Route 5
5-(2-METHOXYPHENYL)-2,7,9-TRIMETHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE
Reactant of Route 6
5-(2-METHOXYPHENYL)-2,7,9-TRIMETHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE

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